Gabazine is a synthetic compound widely employed in neuroscience research. Classified as a competitive antagonist of the GABAA receptor, it selectively binds to the receptor's GABA binding site, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , , , , , , , , ]
Gabazine serves as a valuable tool to investigate the role of GABAergic signaling in various physiological processes, including neuronal excitability, synaptic plasticity, and network oscillations. [, , , , , , , , , , , , , , ]
Gabazine is classified as a competitive antagonist of the GABA_A receptor, which plays a critical role in inhibitory neurotransmission in the central nervous system. Its structure is derived from the GABA molecule, with modifications that enhance its binding affinity and antagonistic properties. Gabazine's high affinity for the GABA binding site makes it a significant compound in neuropharmacology, particularly in studies related to anxiety, epilepsy, and other disorders influenced by GABAergic signaling .
The synthesis of gabazine can be achieved through several methods, often involving a multi-step process. One notable synthesis route includes:
Gabazine's molecular formula is CHNO, and it features a pyridazine ring that is crucial for its interaction with the GABA_A receptor. The compound's structure includes:
The precise arrangement of these functional groups contributes to gabazine's effectiveness as a competitive antagonist at the GABA_A receptor .
Gabazine undergoes various chemical reactions that are significant for its functionality as a GABA_A receptor antagonist. Key reactions include:
Gabazine functions primarily by blocking the action of GABA at the GABA_A receptor. The mechanism involves:
Studies have shown that gabazine has an IC value ranging from 0.11 μM to 0.24 μM at various GABA_A receptor subtypes, indicating its potency as an antagonist .
Gabazine exhibits several notable physical and chemical properties:
These properties make gabazine suitable for various experimental applications while necessitating careful handling during synthesis and experimentation .
Gabazine is widely utilized in scientific research due to its role as a selective antagonist of the GABA_A receptor. Key applications include:
Gabazine (SR-95531) is a potent competitive antagonist that selectively targets the orthosteric GABA-binding site of γ-aminobutyric acid type A (GABAA) receptors. It inhibits GABAergic neurotransmission by preventing GABA from binding to its recognition site at the β(+)/α(–) subunit interface. This blockade suppresses chloride ion influx, thereby reducing neuronal hyperpolarization and inhibitory signaling [4] [8]. Radioligand binding assays demonstrate that gabazine displaces [³H]muscimol (a GABA agonist) with a dissociation constant (Kᵢ) of 1.7 μM in rat brain membranes, confirming its high affinity for the orthosteric site [4]. Electrophysiological studies in Xenopus laevis oocytes expressing α1β2γ2 GABAA receptors reveal that gabazine competitively antagonizes GABA-evoked currents, shifting the GABA concentration-response curve rightward without affecting maximal efficacy [9].
Table 1: Binding Affinity of Gabazine Across Species and Receptor Types
Receptor Type | Species | Kᵢ (μM) | IC₅₀ (μM) |
---|---|---|---|
α1β2γ2 GABAA | Rat | 1.7 | 0.3 |
LsRDLR (Wild-type) | Laodelphax striatellus (insect) | >100 | 85.2 |
LsRDLR (F206Y Mutant) | Laodelphax striatellus | 12.5 | 6.8 |
Gabazine exhibits marked selectivity across GABAA receptor isoforms. It shows highest affinity for synaptic α1β2γ2 receptors (IC₅₀ = 0.3 μM) but significantly lower potency at extrasynaptic receptors (e.g., α4β3δ) and insect GABAA homologs like the Laodelphax striatellus RDL receptor (LsRDLR; IC₅₀ = 85.2 μM) [4]. This disparity arises from structural differences in the orthosteric binding pocket: Mammalian receptors feature an "aromatic box" formed by residues Phe65, Tyr97, Tyr157, and Tyr205, which facilitates gabazine binding through π-π stacking and hydrogen bonding. In LsRDLR, the absence of Tyr206 (homologous to Tyr205 in mammals) reduces binding affinity. Mutagenesis studies confirm that introducing Tyr206 into LsRDLR (F206Y mutant) enhances gabazine sensitivity 12.5-fold (IC₅₀ = 6.8 μM) [4] [8]. Furthermore, gabazine’s affinity varies with β-subunit composition; α1β2γ2 receptors are 10-fold more sensitive than α1β1γ2 due to a serine-to-asparagine substitution at position 265 (β1-S265N) in the transmembrane domain [9].
Gabazine and bicuculline are both GABAA competitive antagonists, but they diverge in efficacy and mechanistic profiles. In α1β2γ2 receptors, gabazine fully inhibits GABA currents with an IC₅₀ of 0.3 μM, while bicuculline is less potent (IC₅₀ = 1.5 μM) [9]. Crucially, gabazine exhibits purer competitive antagonism: Unlike bicuculline, it does not suppress chloride currents gated by non-GABA agonists (e.g., pentobarbital or neurosteroids) in wild-type receptors [9]. However, in mutated α1β2(Y157S)γ2 receptors—where tyrosine at position 157 is replaced by serine—gabazine paradoxically acts as a weak agonist, eliciting chloride currents. This suggests its action involves allosteric modulation in specific conformational states [9]. Molecular dynamics simulations indicate that gabazine stabilizes a "twisted-closed" channel state, whereas bicuculline induces non-productive subunit rearrangements that impede pore opening [6].
Table 2: Functional Comparison of Gabazine and Bicuculline
Property | Gabazine | Bicuculline |
---|---|---|
IC₅₀ at α1β2γ2 (μM) | 0.3 | 1.5 |
Block of Pentobarbital Currents | Partial | Complete |
Agonist Activity at β2(Y157S) Mutant | Yes (Weak) | No |
Effect on Channel Gating Dynamics | Stabilizes twisted-closed state | Disrupts M2-M3 coupling |
Beyond orthosteric blockade, gabazine modulates GABAA receptors allosterically by influencing channel gating kinetics. In ρ1 GABAA receptors (insensitive to classical allosteric modulators), gabazine exhibits no activity. However, in mutated ρ1(I307N/W328M) receptors—engineered for anesthetic sensitivity—gabazine prolongs the desensitization phase of GABA currents by >50% [10]. Molecular dynamics simulations of GluCl (a homolog) reveal that competitive antagonists like gabazine restrict the "global twist" motion of the extracellular domain, preventing the transition from resting to open states. This twisting is essential for pore dilation; gabazine binding halts the rotation at the β1-β2/M2-M3 interface, freezing the channel in a closed conformation [6]. Additionally, in α1β2γ2 receptors, gabazine binding reduces the frequency of spontaneous channel openings by 70%, confirming its suppression of gating efficacy independent of GABA displacement [9].
Gabazine primarily engages the orthosteric site, but its interactions extend to non-orthosteric regions via allosteric networks. Docking simulations using cryo-EM structures of α1β2γ2 receptors show gabazine nestled in the aromatic box (residues Phe65, Tyr97, Tyr157, Tyr205), forming hydrogen bonds with Glu155 and Thr157 on the β2 subunit [4]. Mutations at Tyr205 (e.g., Y205S) reduce gabazine affinity by >20-fold, underscoring this residue’s role [9]. Intriguingly, in receptors with mutated β-subunits (β2-N265S), gabazine’s inhibitory potency drops 4-fold, implicating transmembrane residue Asn265 in signal transduction from orthosteric sites to the pore [3] [9]. Molecular dynamics data further reveal that gabazine binding propagates strain to the M2 pore-lining helix via the Cys-loop, constricting the pore diameter to <2 Å (vs. 6.5 Å in GABA-bound states) [6]. This highlights bidirectional communication between orthosteric and channel domains.
Table 3: Key Residues Governing Gabazine Binding and Efficacy
Residue (Subunit) | Role | Effect of Mutation |
---|---|---|
Tyr205 (β2) | Aromatic box component | 20-fold ↓ affinity (Y205S) |
Glu155 (β2) | Hydrogen bond formation | 8-fold ↓ affinity (E155A) |
Asn265 (β2) | TM2 pore coupling | 4-fold ↓ potency (N265S) |
Ile307 (ρ1) | Anesthetic site (TM2) | No effect on gabazine (I307N) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7